molecular formula C17H18Cl2N2O3S2 B4907492 2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide

2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide

Cat. No.: B4907492
M. Wt: 433.4 g/mol
InChI Key: FWONLKRRGYFTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide is a synthetic organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, including chloro, sulfonyl, and sulfanyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide typically involves multiple steps, including:

    Formation of the aniline derivative: Starting with an aniline derivative, the compound undergoes chlorination to introduce the chloro group.

    Sulfonylation: The chlorinated aniline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form the N-methylsulfonylanilino intermediate.

    Acetamide formation: The intermediate is reacted with an acetamide derivative containing the 4-chlorophenylsulfanyl group under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups replacing the chloro groups.

Scientific Research Applications

2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide would depend on its specific application. For instance, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloroanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide: Lacks the N-methylsulfonyl group.

    2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide: Contains a methyl group instead of a chloro group on the phenyl ring.

Uniqueness

2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide is unique due to the presence of both chloro and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S2/c1-26(23,24)21(16-5-3-2-4-15(16)19)12-17(22)20-10-11-25-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWONLKRRGYFTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCSC1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.